![molecular formula C7H7N3O2 B1530535 8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1279089-06-3](/img/structure/B1530535.png)
8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Overview
Description
8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound 8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that similar compounds have been used to prepare congeners of trazodone, which are potent and selective inhibitors of synaptosomal uptake of 5-hydroxytryptamine .
Mode of Action
Based on its structural similarity to other triazolo-pyridine compounds, it may interact with its targets through hydrogen bonding, given the presence of the triazole moiety .
Biochemical Pathways
Similar compounds have shown to exhibit antiviral and antimicrobial activities, suggesting that they may affect pathways related to these biological processes .
Result of Action
Similar compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .
Biological Activity
8-Methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action and therapeutic potentials.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 151.15 g/mol. The compound features a triazole ring fused with a pyridine moiety, which is critical for its biological activity.
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies show that it acts as a selective COX-2 inhibitor with a favorable selectivity index compared to traditional NSAIDs like celecoxib .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against certain bacterial strains has been evaluated, indicating potential as an antibiotic agent.
- Cytotoxicity : The compound has shown cytotoxic effects on various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study on inflammatory models showed that treatment with this compound reduced inflammation markers significantly compared to control groups.
- Case Study 2 : In cancer research settings, the compound demonstrated enhanced cytotoxicity when used in combination with other chemotherapeutic agents.
Scientific Research Applications
Anti-inflammatory Properties
One of the significant applications of 8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is its role as a selective inhibitor of cyclooxygenase (COX) enzymes. Recent studies have demonstrated that derivatives of this compound exhibit potent COX-2 inhibitory activity.
Case Study: COX Inhibition
A study synthesized various diaryl-triazolo derivatives and evaluated their effectiveness as dual COX-2/sEH inhibitors. Among these, compounds derived from this compound showed promising results:
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|---|
8o | 223.80 | 10.50 | 25 |
8m | 210.50 | 11.60 | 20 |
Celecoxib | 42 | 260 | 6.19 |
The results indicated that the synthesized derivatives had a higher selectivity index compared to Celecoxib, suggesting their potential as safer alternatives in anti-inflammatory therapy .
Anticancer Activity
The compound has also been investigated for its anticancer properties. The [1,2,4]triazolo[4,3-a]pyridine scaffold has been linked to various biological activities including cytotoxicity against cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro studies assessed the cytotoxic effects of compounds based on the triazolo scaffold against A375 melanoma cells:
Compound | Residual Cell Viability (%) at 10 µM |
---|---|
8a | 96.9 |
8b | 95.0 |
16a | <20 |
EAPB02303 | <10 |
The results highlighted that while some derivatives exhibited minimal cytotoxic effects at higher concentrations, others like compound 16a showed significant efficacy with less than 20% residual viability at the same concentration .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how do reaction conditions impact yield?
The compound can be synthesized via oxidative ring closure of hydrazine intermediates. A green chemistry approach using sodium hypochlorite (NaOCl) in ethanol at room temperature achieves a 73% yield, minimizing hazardous reagents . Alternative methods involve one-pot cyclocondensation of 2-hydrazinopyridine derivatives with aldehydes, optimized by adjusting solvents (e.g., sulfolane for high-temperature stability) and catalysts (e.g., triethylamine for deprotonation) . Key parameters include:
- Temperature : 150°C for cyclization in sulfolane .
- pH : Neutral or slightly basic conditions to avoid degradation .
- Purification : Recrystallization from ethanol/water mixtures or alumina plug filtration .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR (1H/13C) : Confirms regiochemistry of the triazole-pyridine fusion and methoxy group position .
- IR Spectroscopy : Identifies carbonyl (C=O) stretching at ~1716 cm⁻¹ and NH/OH vibrations for hydrazine intermediates .
- HPLC : Monitors purity (>95%) and resolves side products (e.g., Dimroth rearrangement byproducts in nitro-substituted analogs) .
- Mass Spectrometry : Validates molecular weight (e.g., C₁₅H₁₈N₄O₂S in thiomorpholine derivatives) .
Q. How does the compound’s stability vary under different storage conditions?
Stability is pH-dependent:
- Acidic/Neutral pH : Stable for >6 months at 4°C .
- Basic pH (≥10) : Rapid degradation due to methoxy group hydrolysis .
Store in anhydrous, oxygen-free environments to prevent oxidation of the triazole ring .
Advanced Research Questions
Q. What strategies optimize regioselectivity in triazole-pyridine fusion reactions?
Regioselectivity is influenced by:
- Substituent Effects : Electron-donating groups (e.g., methoxy) direct cyclization to the [4,3-a] position .
- Oxidant Choice : NaOCl favors [1,2,4]triazolo[4,3-a]pyridines, while DDQ or Cr(VI) salts may induce side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (3h → 30min) and improves yield by 15% in mechanochemical setups .
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?
Discrepancies often arise from:
- Metabolic Instability : The methoxy group undergoes hepatic demethylation in vivo, altering pharmacokinetics .
- Target Selectivity : In vitro assays may overlook off-target interactions (e.g., adenosine A₁ vs. A₂ₐ receptor binding) .
Mitigation :- Use deuterated methoxy groups to enhance metabolic stability .
- Apply knockout cell models to isolate receptor-specific effects .
Q. What computational methods predict the compound’s binding affinity for neurological targets?
- Molecular Docking (AutoDock Vina) : Models interactions with serotonin (5-HT₂ₐ) and adenosine receptors, prioritizing piperazine/pyrrolidine substituents for enhanced binding .
- MD Simulations : Reveal conformational flexibility of the triazole ring, critical for optimizing residence time on targets .
- QSAR Models : Correlate logP values (optimal range: 2.5–3.8) with blood-brain barrier permeability .
Q. How are low yields in N-alkylation steps addressed during derivatization?
- Phase-Transfer Catalysis (PTC) : TBAB (tetrabutylammonium bromide) in dichloromethane improves alkylation efficiency (46% → 75% yield) .
- Microwave Irradiation : Accelerates SN2 reactions (24h → 4h) for propyl-linked piperazine derivatives .
- Protecting Groups : Benzyl or tert-butyl groups prevent unwanted side reactions at the triazole NH .
Q. What analytical workflows resolve data contradictions in structure-activity relationship (SAR) studies?
- High-Throughput Screening : Tests 100+ analogs with varied substituents (e.g., thiomorpholine sulfonyl vs. benzylpiperazinyl) to identify key pharmacophores .
- Crystallography : Resolves ambiguities in regiochemistry (e.g., [4,3-a] vs. [1,5-a] isomers) .
- Meta-Analysis : Cross-references bioactivity data across analogs (e.g., EC₅₀ trends for adenosine receptor inhibition) .
Methodological Notes
- Synthetic Reproducibility : Document exact stoichiometry (e.g., 1.1:1 molar ratio for bis-(2-chloroethyl)amine hydrochloride in cyclization) .
- Data Validation : Use triplicate runs for bioassays and report SEM (±5% error margin) .
- Ethical Compliance : Adhere to OECD guidelines for in vivo neuropharmacology studies .
Properties
IUPAC Name |
8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-12-5-3-2-4-10-6(5)8-9-7(10)11/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCFLFXNOJDGQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279089-06-3 | |
Record name | 8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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